![molecular formula C14H10O4S B024980 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione CAS No. 101139-75-7](/img/structure/B24980.png)
6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
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Overview
Description
6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is a synthetic compound that has been widely used in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for various applications in the fields of biochemistry, pharmacology, and medicine. In
Mechanism of Action
The mechanism of action of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione involves the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can damage cellular components, leading to cell death. In cancer cells, which have a higher rate of metabolism and ROS production, the ROS generated by 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione can induce apoptosis or programmed cell death.
Biochemical and Physiological Effects:
6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is its versatility in scientific research. It can be used as a fluorescent probe, photosensitizer, or bioactive compound, depending on the application. Additionally, it has a long shelf life and is relatively stable under normal laboratory conditions. However, one of the limitations of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is its sensitivity to light, which can cause degradation and loss of activity.
Future Directions
There are many future directions for the use of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione in scientific research. One direction is the development of new photosensitizers for photodynamic therapy. Another direction is the use of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione as a fluorescent probe for the detection of thiols in living cells. Additionally, it can be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and other diseases.
In conclusion, 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is a versatile compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for various applications in biochemistry, pharmacology, and medicine. The synthesis method has been optimized to produce high yields of pure 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione. Its mechanism of action involves the generation of ROS, which can induce apoptosis in cancer cells. It has many biochemical and physiological effects, including antioxidant properties and anti-inflammatory effects. While it has advantages in scientific research, it also has limitations, such as sensitivity to light. There are many future directions for the use of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione, including the development of new photosensitizers and fluorescent probes, and the use as a lead compound for drug development.
Synthesis Methods
The synthesis of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione involves the reaction of 1,4-naphthoquinone with 2-mercaptoethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into the final product. The synthesis method has been optimized to produce high yields of pure 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione.
Scientific Research Applications
6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of thiols in biological samples. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a bioactive compound in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S/c15-6-7-19-11-5-4-10-12-8(11)2-1-3-9(12)13(16)18-14(10)17/h1-5,15H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDPRPZFQLDRHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)SCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381751 |
Source
|
Record name | 8-(2-hydroxyethylsulfanyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
CAS RN |
101139-75-7 |
Source
|
Record name | 8-(2-hydroxyethylsulfanyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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